Benzoic acid, 3,5-bis(decyloxy)-

Description

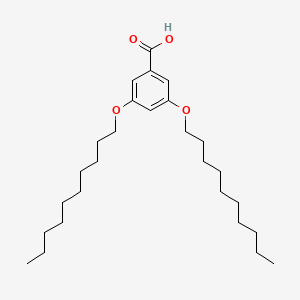

Benzoic acid, 3,5-bis(decyloxy)- is a substituted aromatic compound featuring two decyloxy (C10H21O-) groups at the 3- and 5-positions of the benzene ring. The decyloxy substituents confer high lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as surfactant formulations, dendrimer synthesis, or drug delivery systems .

Properties

CAS No. |

125482-07-7 |

|---|---|

Molecular Formula |

C27H46O4 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

3,5-didecoxybenzoic acid |

InChI |

InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3,(H,28,29) |

InChI Key |

YRNZOVUMYBUPTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

Key Insight: Longer aliphatic chains (e.g., C12) increase hydrophobicity and thermal stability, favoring applications in nanomaterials. Shorter chains (e.g., C8) reduce steric hindrance, enhancing reactivity in esterification .

Substituent Bulkiness and Reactivity

Key Insight : Bulky substituents (e.g., benzyloxy or silyloxy) hinder reaction kinetics and dictate regioselectivity, whereas linear chains enable modular assembly in supramolecular chemistry .

Functional Group Variations

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity and bioactivity, while carboxylates enable metal coordination in MOFs. Imidazolyl groups facilitate hydrogen bonding in catalysis .

Thermal and Solubility Properties

Key Insight : Aromatic substituents (e.g., benzyloxy) increase melting points due to π-π stacking, while branched aliphatic groups (e.g., tert-butyl) reduce solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.